3-Methyl-2,7-naphthyridine
Overview
Description
3-Methyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which impart unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,7-naphthyridine typically involves the condensation of quaternized nicotinamide salts with ketones. The reaction proceeds through a 1,4-dihydropyridine intermediate, followed by air oxidation in an acidic medium and pyrolitic elimination of alkyl halides . The reaction conditions often include refluxing in hydrochloric acid and subsequent oxidation with copper sulfate or organotin compounds for higher yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route involving quaternized nicotinamide salts and ketones can be scaled up for industrial applications, ensuring the availability of the compound for pharmacological studies and other uses.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like copper sulfate.
Reduction: Reduction reactions can be performed using hydrazine or catalytic hydrogenation.
Substitution: Halogenation with phosphorus oxyhalides followed by dehalogenation with hydrazine or organotin compounds.
Common Reagents and Conditions:
Oxidation: Copper sulfate in acidic medium.
Reduction: Hydrazine or organotin compounds.
Substitution: Phosphorus oxyhalides for halogenation, followed by hydrazine for dehalogenation.
Major Products: The major products formed from these reactions include various naphthyridinone derivatives, which can be further functionalized for different applications .
Scientific Research Applications
3-Methyl-2,7-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-Methyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit certain enzymes and proteins, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom arrangements.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 3-Methyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis and reactivity differ from other naphthyridine isomers, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-8-2-3-10-5-9(8)6-11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQJKPDFNYOCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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